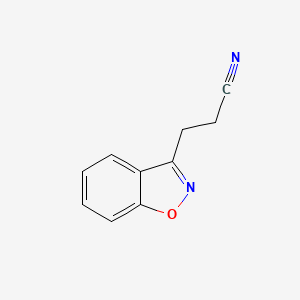

3-(1,2-Benzoxazol-3-yl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

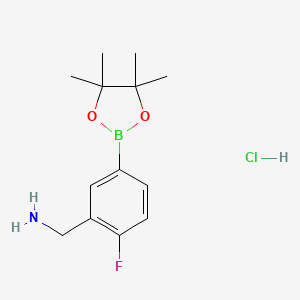

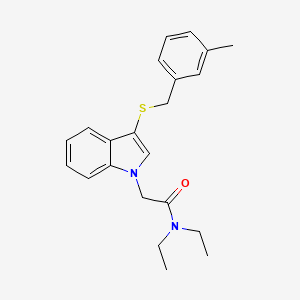

3-(1,2-Benzoxazol-3-yl)propanenitrile is a chemical compound that is part of the benzoxazole family, which is a class of heterocyclic aromatic organic compounds. Benzoxazoles are known for their diverse range of biological activities and applications in pharmaceuticals and materials science. The specific structure of this compound suggests potential reactivity due to the presence of the nitrile group, which can participate in various chemical reactions.

Synthesis Analysis

The synthesis of related benzoxazole derivatives has been explored in several studies. For instance, a multicomponent synthesis of 4-imino-4H-3,1-benzoxazines has been developed, which involves heating a solution of an aldehyde, an amine, and an isonitrile in the presence of ammonium chloride, producing the title compound in good to excellent yields . Although this does not directly describe the synthesis of this compound, it provides insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be complex and diverse. An X-ray diffraction study of a related compound, 3-(benzoxazol-2-ylthio)-3-phenyl-2-propenonitrile, revealed a substantially nonplanar Z-isomer with a layered structure due to π–π stacking . This suggests that this compound may also exhibit interesting structural characteristics that could be elucidated through similar crystallographic studies.

Chemical Reactions Analysis

Benzoxazole derivatives are known to undergo various chemical reactions. For example, 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a compound with a similar structure, can react with heterocyclic diazonium salts to produce hydrazones, which can further cyclize into various heterocyclic derivatives . This indicates that this compound could also participate in reactions with diazonium salts or other reagents to form a range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile provide insights into the reactivity of the nitrile group and the potential for forming various heterocyclic structures . Additionally, the study of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives as inhibitors of immune complex-induced inflammation suggests that benzoxazole derivatives can have significant biological activities, which may be related to their chemical properties .

Aplicaciones Científicas De Investigación

Inflammation Inhibition

3-(1,2-Benzoxazol-3-yl)propanenitrile derivatives were evaluated for their effectiveness in reducing inflammation in rat models. These compounds showed a similar activity pattern to hydrocortisone and were distinct from indomethacin, indicating their potential as inflammation inhibitors. Key structural requirements for this activity were identified through systematic chemical modification studies (Haviv et al., 1988).

Catalysis and Organic Synthesis

The benzoxazol-2-yl- substituent, a component of this compound, was found to act as a removable activating and directing group in iridium-catalyzed alkylation of C(sp3)-H bonds. This property allows for the selective activation and functionalization of secondary amines, demonstrating its utility in organic synthesis (Lahm & Opatz, 2014).

Thermophysical Properties

Research on dual-functionalized imidazolium-based ionic liquids containing this compound showed significant insights into their thermophysical properties like viscosity, density, and refractive indices. These findings are crucial for their application in various industrial processes (Muhammad et al., 2012).

Molecular and Crystalline Structures

Studies on crystalline structures of compounds related to this compound revealed insights into their molecular arrangement and behavior. This research is vital for understanding the material properties and potential applications of these compounds in various fields (Afonin et al., 2018).

Fluorescent Properties

Research on nicotinonitrile derivatives, related to this compound, showed strong blue-green fluorescence emission. These properties are significant for applications in materials science and as environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).

Antibacterial and Antifungal Activity

Synthesized compounds related to this compound exhibited moderate antibacterial and antifungal activities. This indicates their potential as agents in combating infections and diseases (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Safety and Hazards

The safety information for 3-(1,2-Benzoxazol-3-yl)propanenitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

3-(1,2-benzoxazol-3-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-7-3-5-9-8-4-1-2-6-10(8)13-12-9/h1-2,4,6H,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVECZJOMLAWTEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59899-56-8 |

Source

|

| Record name | 3-(1,2-benzoxazol-3-yl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

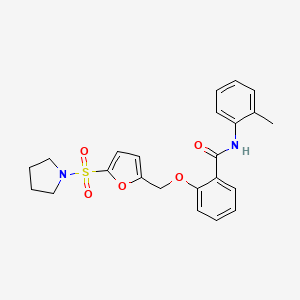

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3014132.png)

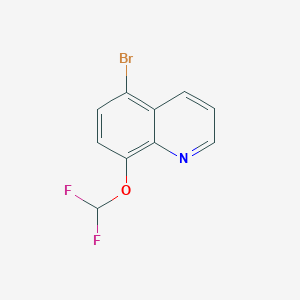

![2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3014139.png)

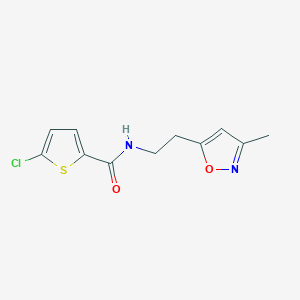

![1-[3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)phenyl]-1-ethanone](/img/structure/B3014148.png)

![2-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B3014155.png)